![molecular formula C14H10FN3O3 B231722 1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate CAS No. 16118-18-6](/img/structure/B231722.png)
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate is a synthetic organic compound that belongs to the hydantoin family. Hydantoins are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This particular compound features a unique structure with a p-fluorophenyl group and a furan ring, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate typically involves the condensation of 5-(p-fluorophenyl)-2-furaldehyde with hydantoin under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where the p-fluorophenyl or furan groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydantoin derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-3-(p-fluorophenyl)hydantoin
- 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine
Uniqueness
1-[(E)-[5-(4-fluorophenyl)-2-furyl]methyleneamino]imidazolidine-2,4-dione;Methyl 5-acetylsalicylate is unique due to its specific structural features, such as the presence of both a p-fluorophenyl group and a furan ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
16118-18-6 |
|---|---|
Fórmula molecular |
C14H10FN3O3 |
Peso molecular |
287.25 g/mol |
Nombre IUPAC |
1-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8H2,(H,17,19,20)/b16-7+ |
Clave InChI |
HPRIXHPEHLVITL-FRKPEAEDSA-N |
SMILES isomérico |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)F |
| 16118-18-6 | |
Sinónimos |
1-[[[5-(4-Fluorophenyl)furan-2-yl]methylene]amino]-2,4-imidazolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
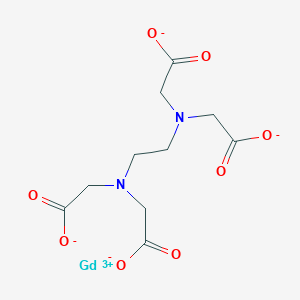
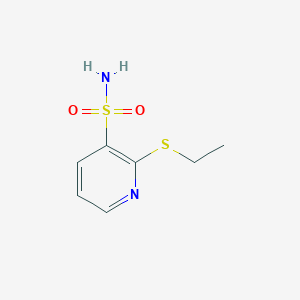


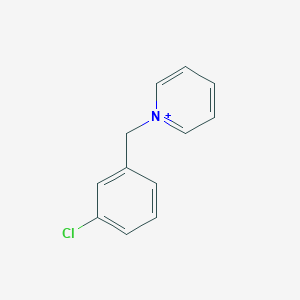
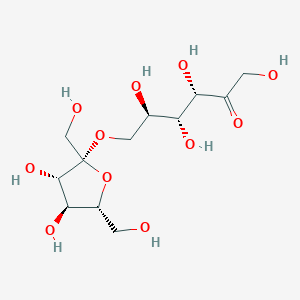
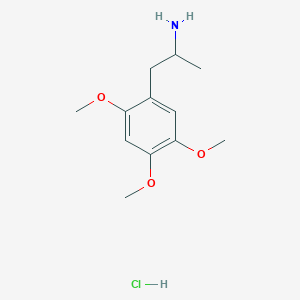
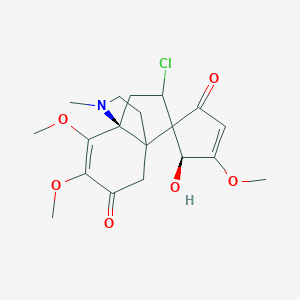
![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
